tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group at the nitrogen atom, a methyl group at the 3-position, and a partially saturated pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Methylation: The methyl group at the 3-position can be introduced through alkylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the pyrrole ring can yield fully saturated pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate serves as a building block for the construction of more complex molecules
Biology and Medicine
The compound is studied for its potential biological activities. Derivatives of pyrroles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its analogs.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the methyl group at the 3-position.
tert-Butyl 3-methyl-1H-pyrrole-1-carboxylate: Fully unsaturated pyrrole ring.
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate: Ester group at the 2-position instead of the 1-position.
Uniqueness
tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the combination of its partially saturated pyrrole ring, the presence of a tert-butyl ester group, and a methyl group at the 3-position. This specific arrangement of functional groups imparts distinct reactivity and potential biological activity, differentiating it from other similar compounds.
Biological Activity
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 643759-58-4) is a compound belonging to the pyrrole family, known for its versatile biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Biological Activity Overview
Pyrrole derivatives, including this compound, have been investigated for various biological activities. These compounds exhibit significant potential in medicinal chemistry due to their ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrole derivatives. For instance, compounds structurally related to this compound have shown effectiveness against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
Compound B | L1210 (murine leukemia) | 41 ± 3 |
Compound C | CEM (human T-lymphocyte) | 25 ± 2 |
These results suggest that modifications in the pyrrole structure can enhance anticancer activity .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. A study investigating various pyrrole-based compounds reported:
Compound | Target Organism | MIC (µM) |
---|---|---|
Pyrrole Derivative X | Pseudomonas putida | 77 |
Pyrrole Derivative Y | Mycobacterium tuberculosis | 5 |
These findings indicate that specific structural features in pyrroles can lead to improved efficacy against resistant strains of bacteria .
Mechanistic Insights
The mechanism of action for pyrrole derivatives often involves the inhibition of key enzymes or pathways in target organisms. For example, certain derivatives have been shown to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for bacterial survival .
Case Study 1: Anticancer Efficacy
In a comparative study of pyrrole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on cancer cell lines. The study highlighted its potential as a lead compound due to its favorable IC50 values across multiple cell lines.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of various pyrrole derivatives against Mycobacterium tuberculosis. This compound demonstrated promising results with a low minimum inhibitory concentration (MIC), suggesting its potential as a therapeutic agent against resistant strains .
Properties
IUPAC Name |
tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAXFMJUXBDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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